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Compound of Interest

Compound Name: D-Threoninol

Cat. No.: B2792197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-
Threoninol, an important chiral building block in synthetic organic chemistry and drug

development. Due to the limited availability of public experimental spectra for D-Threoninol,
this guide utilizes data from its enantiomer, L-Threoninol. In achiral spectroscopic

environments, enantiomers exhibit identical spectra. This information is presented to support

researchers in compound identification, quality control, and further analytical studies.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for Threoninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (L-Threoninol in D₂O)
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Chemical Shift (ppm) Multiplicity Assignment

3.75 dd H-1a

3.61 dd H-1b

3.57 m H-3

3.01 m H-2

1.15 d H-4 (CH₃)

¹³C NMR Data (L-Threoninol in D₂O)

Chemical Shift (ppm) Assignment

68.8 C-3

64.9 C-1

58.1 C-2

19.4 C-4

Infrared (IR) Spectroscopy
Key IR Absorption Bands (L-Threonine)

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H, N-H stretching

2970-2850 Medium C-H stretching

1630-1550 Strong N-H bending

1420-1330 Medium O-H bending

1150-1000 Strong C-O, C-N stretching

Mass Spectrometry (MS)
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Key Mass Fragments (L-Threonine, Electron Ionization)

m/z Relative Intensity Possible Fragment

74 High [M - COOH]⁺

45 High [COOH]⁺

44 High [CH(NH₂)COOH]⁺ fragment

30 Medium [CH₂NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the D-Threoninol sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-

12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-

to-noise ratio.

For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm), and a larger number of

scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b2792197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2792197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C isotope.

Standard pulse sequences are used for both ¹H and ¹³C NMR.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-

domain spectrum.

Phase and baseline corrections are applied to the spectrum.

The chemical shifts are referenced to an internal standard, such as Tetramethylsilane

(TMS) at 0 ppm, or to the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid D-Threoninol sample directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

A background spectrum of the empty, clean ATR crystal is recorded first.

The sample spectrum is then acquired, typically in the mid-IR range (4000-400 cm⁻¹).

A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise

ratio.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.
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The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry
Sample Preparation:

For Electron Ionization (EI-MS), a small amount of the sample is introduced into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC). Derivatization to a more volatile form may be necessary for GC-MS.

For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent (e.g.,

methanol or acetonitrile, often with a small amount of formic acid) at a low concentration

(e.g., 1-10 µg/mL).

Data Acquisition:

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation. The resulting ions are separated

by their mass-to-charge ratio (m/z) and detected.

ESI-MS: The sample solution is introduced into the ion source, where a high voltage is

applied to create a fine spray of charged droplets. The solvent evaporates, leading to the

formation of gas-phase ions. These ions are then analyzed by the mass spectrometer.

Data Analysis:

The mass spectrum is a plot of relative ion intensity versus m/z.

The molecular ion peak (M⁺ or [M+H]⁺) is identified to determine the molecular weight.

The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like D-Threoninol.
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of D-Threoninol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2792197#spectroscopic-data-for-d-threoninol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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